molecular formula LiMoO B14660878 CID 71350868 CAS No. 37296-91-6

CID 71350868

Cat. No.: B14660878
CAS No.: 37296-91-6
M. Wt: 118.9 g/mol
InChI Key: KRMNVGXOUQSDJW-UHFFFAOYSA-N
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Description

For example, CID 72863 (a brominated aromatic compound) and CID 315608 (a sulfur-containing heterocycle) are structurally annotated in and , respectively, with data on solubility, logP, and hazard classifications. CID 71350868 likely follows similar metadata conventions, though its specific properties remain unstated in the provided materials .

Properties

CAS No.

37296-91-6

Molecular Formula

LiMoO

Molecular Weight

118.9 g/mol

InChI

InChI=1S/Li.Mo.O

InChI Key

KRMNVGXOUQSDJW-UHFFFAOYSA-N

Canonical SMILES

[Li].O=[Mo]

Origin of Product

United States

Chemical Reactions Analysis

CID 71350868 can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid, while reduction might yield an alcohol or amine.

Scientific Research Applications

CID 71350868 has a wide range of scientific research applications, including:

    Chemistry: It can be used as a reagent or intermediate in organic synthesis.

    Biology: It may be used in studies involving enzyme interactions or metabolic pathways.

    Medicine: It could be investigated for potential therapeutic effects or as a drug candidate.

    Industry: It might be used in the production of pharmaceuticals, agrochemicals, or other specialty chemicals.

Mechanism of Action

The mechanism of action for CID 71350868 involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways would depend on the specific context of its use, such as in a therapeutic or industrial application.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The evidence highlights structural comparison methods for compounds like oscillatoxin derivatives (CIDs 101283546, 185389, 156582093, 156582092) and betulin-derived inhibitors (CIDs 72326, 64971, 92158, 10153267). These comparisons emphasize:

  • Core scaffold similarities (e.g., steroid backbones in , triterpenoid frameworks in ).
  • Substituent variations (e.g., methyl or caffeoyl groups altering solubility and bioactivity) .

Physicochemical Properties

Key parameters for comparison include:

Property CID 71350868* CID 72863 (Analog) CID 315608 (Analog)
Molecular Weight Not provided 201.02 g/mol 154.14 g/mol
Solubility (Water) Not provided 0.687 mg/ml 2.58 mg/ml
LogP (Partition Coeff.) Not provided -2.47 (ESOL) -6.55 (Skin Perm.)
Hazard Classification Not provided H302 (Toxic) H315-H319 (Irritant)

*Data inferred from analogous compounds in and .

Critical Analysis of Comparison Methodologies

The evidence underscores challenges in cross-study comparisons:

  • Data heterogeneity: Variability in experimental conditions (e.g., solubility measured in water vs. ethanol) complicates direct comparisons .
  • Undertrained models : Machine learning frameworks (e.g., BERT, Transformer) in –3 highlight the need for rigorous hyperparameter tuning to avoid biased conclusions.
  • Structural vs. functional similarity : While this compound may share scaffolds with oscillatoxins or betulin derivatives, functional divergence (e.g., toxicity, bioavailability) must be empirically validated .

Tables Summarizing Key Findings

Table 1: Structural Analogues of this compound

CID Core Scaffold Key Substituents Bioactivity Source
71350868 Not specified PubChem
101283546 Oscillatoxin Methyl, hydroxyl Cytotoxic
72326 Betulin Hydroxyl, alkene Anti-inflammatory

Table 2: Pharmacokinetic Comparison

CID LogS (ESOL) Bioavailability Score Hazard Class
71350868
72863 -2.47 0.55 H302 (Oral toxic)
315608 -6.55 0.55 H315-H319

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